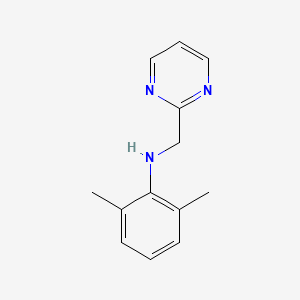
N-(pyrimidin-2-yl-methyl)-2,6-dimethylaniline
Cat. No. B8411681
M. Wt: 213.28 g/mol
InChI Key: FCURHLVJCPOVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04328029
Procedure details


48.4 g (0.4 mol) of 2,6-dimethylaniline, 55.3 g (0.4 mol) of potassium carbonate and 0.2 g of potassium iodide were heated to 100° C. in 60 ml of dimethylformamide, and 25.7 g (0.2 mol) of 2-chloromethyl-pyrimidine were then added dropwise. The reaction mixture was subsequently stirred at 100° C. for 5 hours and then poured onto 500 g of ice. It was then extracted three times with 150 ml of methylene chloride each time. The combined organic phases were dried over sodium sulphate and concentrated in vacuo. The residue was distilled under a high vacuum. 30 g (70% of theory) of N-(pyrimidin-2-yl-methyl)-2,6-dimethylaniline were obtained as a colorless oil of boiling point 150° C./0.2 mm Hg. ##STR13##





[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three

Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][C:18]1[N:23]=[CH:22][CH:21]=[CH:20][N:19]=1>CN(C)C=O.[I-].[K+]>[N:19]1[CH:20]=[CH:21][CH:22]=[N:23][C:18]=1[CH2:17][NH:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1] |f:1.2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
55.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
25.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=NC=CC=N1
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was subsequently stirred at 100° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It was then extracted three times with 150 ml of methylene chloride each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under a high vacuum
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(N=CC=C1)CNC1=C(C=CC=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
